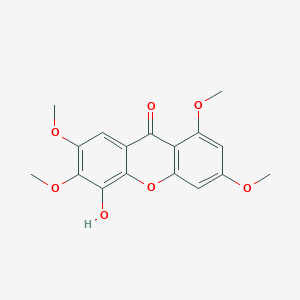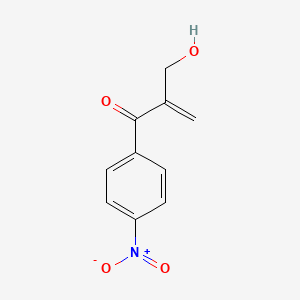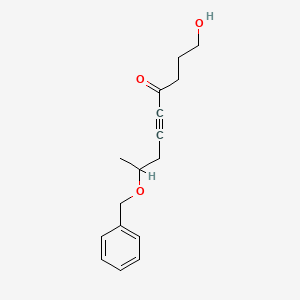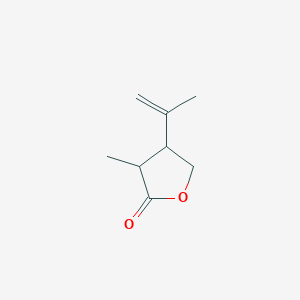![molecular formula C37H28N2 B12596706 2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole CAS No. 643029-54-3](/img/structure/B12596706.png)
2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a central imidazole ring substituted with two naphthalen-1-yl phenyl groups and two methyl groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-1-yl phenyl ketone with an appropriate amine under acidic conditions, followed by cyclization to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it useful in designing bioactive molecules and studying protein-ligand interactions.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine: This compound shares structural similarities but differs in its electronic properties and applications.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds have similar naphthalene substitutions but differ in their core structures and photophysical properties.
Uniqueness
2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole stands out due to its unique combination of structural features, making it highly versatile in various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in electronic materials highlight its distinctiveness .
Propriétés
Numéro CAS |
643029-54-3 |
|---|---|
Formule moléculaire |
C37H28N2 |
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
2,2-dimethyl-4,5-bis(4-naphthalen-1-ylphenyl)imidazole |
InChI |
InChI=1S/C37H28N2/c1-37(2)38-35(29-21-17-27(18-22-29)33-15-7-11-25-9-3-5-13-31(25)33)36(39-37)30-23-19-28(20-24-30)34-16-8-12-26-10-4-6-14-32(26)34/h3-24H,1-2H3 |
Clé InChI |
HHYKNFMVZOEZNN-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(C(=N1)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)

![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)


![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)


![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)

